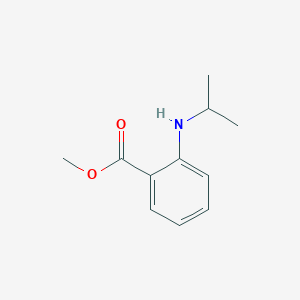

Methyl 2-(isopropylamino)benzoate

Description

Methyl 2-(isopropylamino)benzoate is an ester derivative of benzoic acid featuring an isopropylamino substituent at the 2-position of the aromatic ring. For example, procedures for similar compounds (e.g., methyl 2-benzoylamino-3-arylaminobut-2-enoates) involve refluxing aromatic amines with carbonyl-containing precursors in the presence of catalysts like para-toluenesulfonic acid (PTSA) . The isopropylamino group likely confers unique solubility and reactivity properties compared to other substituents, such as methoxy or halogen groups.

Properties

Molecular Formula |

C11H15NO2 |

|---|---|

Molecular Weight |

193.24 g/mol |

IUPAC Name |

methyl 2-(propan-2-ylamino)benzoate |

InChI |

InChI=1S/C11H15NO2/c1-8(2)12-10-7-5-4-6-9(10)11(13)14-3/h4-8,12H,1-3H3 |

InChI Key |

LXTCFGRUQWTRFS-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)NC1=CC=CC=C1C(=O)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2-(isopropylamino)benzoate can be synthesized through several methods. One common approach involves the esterification of 2-(isopropylamino)benzoic acid with methanol in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid . The reaction typically proceeds under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(isopropylamino)benzoate undergoes various chemical reactions, including:

Substitution: The isopropylamino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to hydrolysis and substitution.

Common Reagents and Conditions

Hydrolysis: Acidic hydrolysis typically involves heating the ester with a large excess of water containing a strong acid catalyst, such as hydrochloric acid.

Substitution: Nucleophilic substitution reactions may involve reagents such as alkyl halides or other nucleophiles under appropriate conditions.

Major Products Formed

Hydrolysis: 2-(isopropylamino)benzoic acid and methanol.

Substitution: Various substituted benzoates depending on the nucleophile used.

Scientific Research Applications

- Esterification Reactions : Involving the reaction of isopropylamine with methyl 2-benzenecarboxylate.

- Microwave-Assisted Synthesis : A time-efficient method that improves yield and reduces reaction time.

- Anti-inflammatory Properties : Studies have shown its potential as an anti-inflammatory agent, which may be attributed to its ability to modulate inflammatory pathways.

- Analgesic Effects : The compound has been investigated for its role in pain modulation, particularly through interactions with pain receptors.

Applications in Medicinal Chemistry

Mechanism of Action

The mechanism of action of methyl 2-(isopropylamino)benzoate, particularly in its potential use as a local anesthetic, involves the inhibition of sodium ion channels on nerve membranes . By binding to these channels, the compound reduces the passage of sodium ions, thereby blocking the conduction of nerve impulses and resulting in local anesthesia .

Comparison with Similar Compounds

Research Findings and Data Gaps

- Spectral Data: While Ethyl 2-methoxybenzoate is characterized via IR, MS, and NMR , analogous data for this compound are absent in the evidence.

- Synthetic Challenges: The target compound’s amino group may require protective strategies during synthesis, as seen in triazine-based pesticides where reactive groups are carefully managed .

- Thermal Stability: Methoxy and halogenated analogs (e.g., C3–C6) show higher thermal stability due to electron-withdrawing effects , whereas amino-substituted esters may degrade faster under heat.

Biological Activity

Methyl 2-(isopropylamino)benzoate, a compound with the molecular formula , is of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features an isopropylamino group attached to a benzoate structure, which contributes to its unique reactivity and biological properties. The presence of the isopropylamino moiety enhances its lipophilicity, potentially influencing its interaction with biological membranes and receptors.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 207.27 g/mol |

| Solubility | Soluble in organic solvents |

| Appearance | Yellow crystalline solid |

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors involved in metabolic pathways. It may function as an inhibitor or activator of specific enzymes, leading to alterations in cellular functions and signaling pathways.

- Enzyme Interaction : The compound may inhibit or activate enzymes that play crucial roles in inflammation and other metabolic processes.

- Receptor Binding : Its structural features allow it to bind selectively to certain receptors, influencing physiological responses.

Anti-inflammatory Activity

Research indicates that this compound exhibits anti-inflammatory properties. In experimental models, it has shown potential in reducing inflammation markers and edema. For instance, in a carrageenan-induced paw edema test, compounds similar to this compound demonstrated significant inhibition of paw edema development, indicating its potential as an anti-inflammatory agent .

Antimicrobial Properties

The compound has also been evaluated for antimicrobial activity. Studies have shown that derivatives of benzoic acid with amino substitutions can exhibit varying degrees of antibacterial effects against common pathogens. This compound's structural similarity to these derivatives suggests it may possess similar antimicrobial properties .

Case Studies and Research Findings

- Study on Anti-inflammatory Effects : A study conducted on related compounds highlighted that methyl derivatives with isopropylamino groups exhibited notable anti-inflammatory activity compared to standard treatments like diclofenac. The compounds showed lower toxicity profiles while maintaining efficacy against inflammation .

- Antimicrobial Activity Assessment : In another study focusing on the synthesis of related benzoate compounds, this compound was included in a series of tests against bacterial strains. Results indicated a promising antimicrobial profile, particularly against Gram-positive bacteria .

- Pharmacokinetic Studies : Pharmacokinetic evaluations suggest that the compound has favorable absorption characteristics due to its lipophilic nature, enhancing its potential as a therapeutic agent .

Q & A

Q. What are the standard synthetic routes for Methyl 2-(isopropylamino)benzoate, and how can reaction conditions be optimized for yield and purity?

Methodological Answer:

- Synthetic Routes :

- Optimization Strategies :

- Catalysis : Use coupling agents like EDCI/HOBt to enhance amidation efficiency.

- Purification : Employ column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization (ethanol/water) to isolate high-purity product .

- Monitoring : Track reaction progress via TLC or HPLC (C18 column, UV detection at 254 nm) to ensure completion .

Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound, and how should data interpretation be approached?

Methodological Answer:

- Spectroscopy :

- NMR : Use H and C NMR to confirm ester and amine functionality. For example, the methyl ester group appears as a singlet (~3.8 ppm), while the isopropylamino group shows split peaks at ~2.9–3.1 ppm (CH) and 1.1–1.3 ppm (CH) .

- HRMS : Validate molecular weight (e.g., [M+H] at m/z 208.1334) and isotopic patterns .

- Chromatography :

- Documentation : Record solvent systems, instrument parameters, and reference standards to ensure reproducibility .

Advanced Research Questions

Q. How can researchers resolve contradictions between computational predictions and experimental data in the structural analysis of this compound derivatives?

Methodological Answer:

- Crystallographic Validation : Perform single-crystal X-ray diffraction (SCXRD) to resolve ambiguities in bond angles or stereochemistry. Refine structures using SHELXL for high-resolution data (R-factor < 5%) .

- Statistical Analysis : Apply Bayesian inference or χ² tests to compare experimental (e.g., NMR coupling constants) and computational (DFT-optimized) geometries. Discrepancies >2σ warrant re-evaluation of computational models .

- Dynamic Studies : Conduct variable-temperature NMR to probe conformational flexibility that static models may overlook .

Q. What strategies are recommended for analyzing structure-activity relationships (SAR) when biological assay results conflict with molecular docking simulations?

Methodological Answer:

Q. How should researchers design experiments to address conflicting toxicity profiles observed in in vitro vs. in vivo studies of this compound analogs?

Methodological Answer:

- Metabolite Profiling : Use LC-MS/MS to identify phase I/II metabolites (e.g., hydroxylated or glucuronidated derivatives) that may explain differential toxicity .

- Dose-Response Analysis : Perform in vivo pharmacokinetic studies (e.g., AUC, C) to correlate exposure levels with observed effects .

- Mechanistic Studies :

Methodological Considerations for Data Contradictions

Q. What statistical frameworks are appropriate for reconciling contradictory results in reaction yield optimization studies?

Methodological Answer:

- Design of Experiments (DoE) : Use factorial designs (e.g., 2 or response surface methodology) to isolate variables (temperature, catalyst loading) and identify interactions .

- Multivariate Analysis : Apply principal component analysis (PCA) to datasets spanning yield, purity, and reaction time to detect confounding factors .

- Robustness Testing : Repeat experiments under edge conditions (e.g., ±5°C from optimal) to assess reproducibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.